

Spectroscopic Profile of 2-Methyl-4-heptanol: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-4-heptanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the chemical compound **2-Methyl-4-heptanol** (CAS No: 21570-35-4). The document details experimental and predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in a clear and structured format to support research and development activities.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for **2-Methyl-4-heptanol**. This data is crucial for structural elucidation, quality control, and various analytical applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.6	m	1H	H-4
~1.7	m	1H	H-2
~1.4	m	2H	H-5
~1.3	m	2H	H-3
~1.2	m	2H	H-6
~0.9	t	3H	H-7
~0.9	d	6H	H-1, H-1'

Note: Experimental ^1H NMR spectrum available as an image on SpectraBase. Chemical shifts and multiplicities are estimated from this visual data. Predicted data provides a theoretical reference.

^{13}C NMR Data (Predicted)

Chemical Shift (ppm)	Assignment
~72	C-4
~49	C-3
~40	C-5
~25	C-2
~23	C-1, C-1'
~19	C-6
~14	C-7

Note: As of the last search, a publicly available, quantitative experimental ^{13}C NMR spectrum for **2-Methyl-4-heptanol** was not found. The data presented is based on prediction and should be used as a reference.

Infrared (IR) Spectroscopy

The following data was obtained from the gas-phase IR spectrum available in the NIST Chemistry WebBook.[\[1\]](#)

Wavenumber (cm ⁻¹)	Description of Vibration
~3350 (broad)	O-H stretch (alcohol)
2959	C-H stretch (alkane)
2931	C-H stretch (alkane)
2873	C-H stretch (alkane)
1468	C-H bend (alkane)
1384	C-H bend (alkane)
1369	C-H bend (alkane)
1118	C-O stretch (secondary alcohol)

Mass Spectrometry (MS)

The following data corresponds to the electron ionization (EI) mass spectrum from the NIST Chemistry WebBook.[\[2\]](#)

m/z	Relative Intensity (%)	Proposed Fragment
43	100	$[C_3H_7]^+$
55	95	$[C_4H_7]^+$
73	85	$[M - C_4H_9]^+$
57	80	$[C_4H_9]^+$
41	75	$[C_3H_5]^+$
85	60	$[M - C_3H_7]^+$
69	55	$[C_5H_9]^+$
112	10	$[M - H_2O]^+$
130	<5	$[M]^+$ (Molecular Ion)

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectroscopic data presented above. These are intended as a guide and may be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

A sample of **2-Methyl-4-heptanol** (typically 5-25 mg for 1H NMR and 50-100 mg for ^{13}C NMR) is dissolved in a deuterated solvent, such as chloroform-d ($CDCl_3$), to a volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm). The tube is then placed in the NMR spectrometer. For 1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, typically within a few minutes. For ^{13}C NMR, a longer acquisition time (20-60 minutes or more) is generally required due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

For a liquid sample such as **2-Methyl-4-heptanol**, a thin-film method is commonly employed. A drop of the neat liquid is placed on the surface of a salt plate (e.g., NaCl or KBr). A second salt

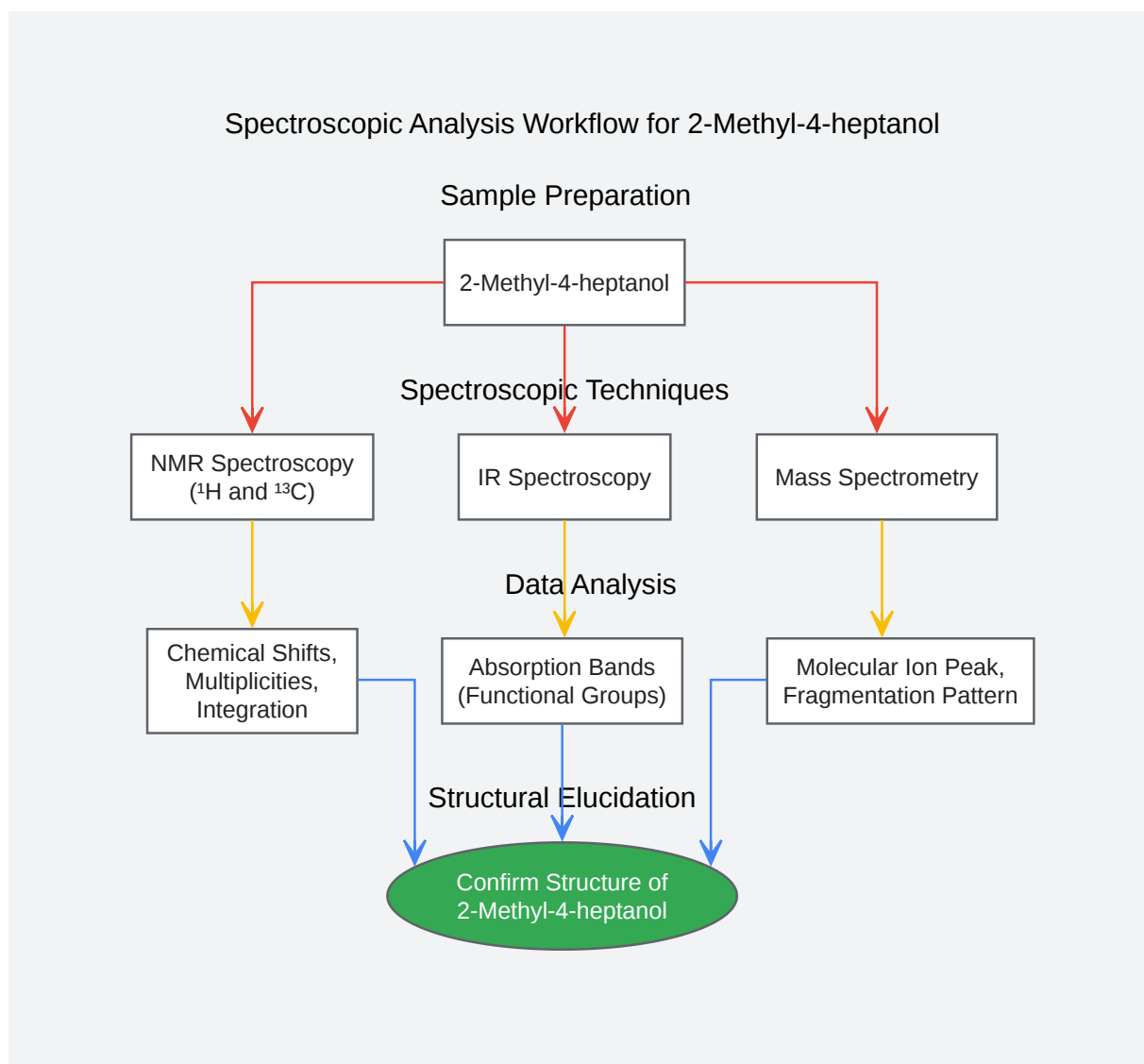
plate is carefully placed on top to create a thin, uniform film of the liquid between the plates. The "sandwich" is then mounted in the sample holder of the FT-IR spectrometer. A background spectrum of the empty salt plates is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded from 4000 to 400 cm^{-1} . Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.

Mass Spectrometry (MS)

The mass spectrum is typically obtained using a Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source. A dilute solution of **2-Methyl-4-heptanol** in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC. The compound is volatilized and separated from the solvent and any impurities on a capillary column. As **2-Methyl-4-heptanol** elutes from the column, it enters the ion source of the mass spectrometer. In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are then separated by their mass-to-charge ratio (m/z) by the mass analyzer and detected.

Visualizations

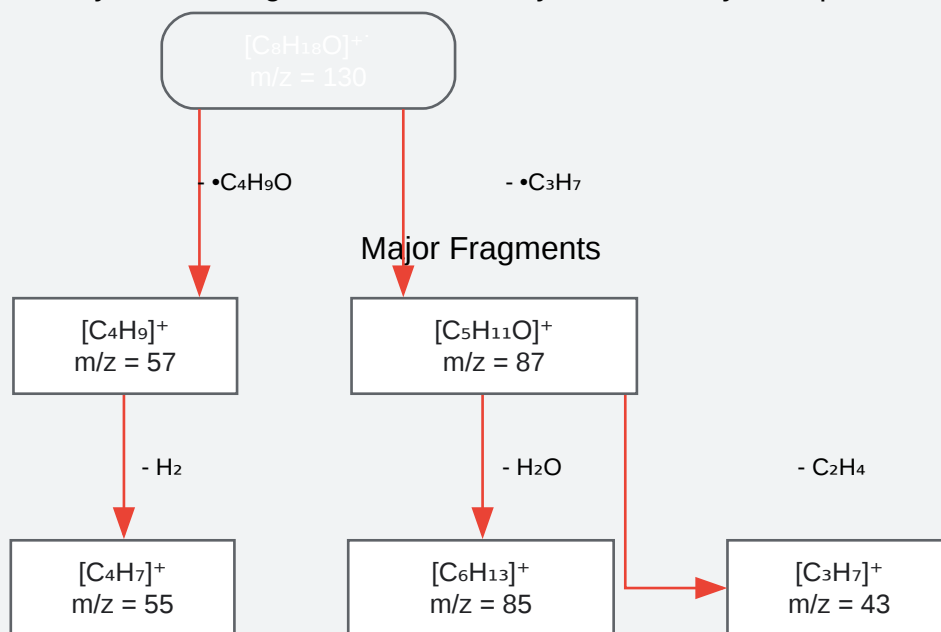
The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of **2-Methyl-4-heptanol**.



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Caption: Workflow for the spectroscopic analysis of **2-Methyl-4-heptanol**.

Key EI-MS Fragmentation Pathways for 2-Methyl-4-heptanol



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